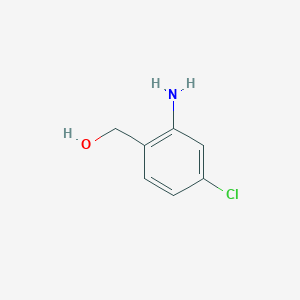

(2-Amino-4-chlorophenyl)methanol

描述

Significance as a Synthetic Intermediate

The primary importance of (2-Amino-4-chlorophenyl)methanol lies in its role as a versatile building block in the synthesis of a wide array of organic compounds. myskinrecipes.com Its functional groups—the amino, chloro, and hydroxymethyl moieties—can undergo various chemical transformations, allowing for the construction of more intricate molecular architectures.

The presence of the amino group allows for reactions such as diazotization, acylation, and alkylation, opening pathways to a diverse range of derivatives. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, although this is generally less facile than on electron-deficient rings. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups.

This trifunctional nature makes this compound a valuable starting material in the synthesis of pharmaceuticals and other biologically active molecules. myskinrecipes.com For instance, it is a key intermediate in the production of certain active pharmaceutical ingredients (APIs). myskinrecipes.com Furthermore, its derivatives have been investigated for their potential in various therapeutic areas. The strategic placement of the substituents on the aromatic ring provides a scaffold that can be elaborated to interact with specific biological targets.

Context within Aromatic Amino Alcohol Chemistry

Aromatic amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group attached to an aromatic ring system. wikipedia.org This class of compounds is of significant interest in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amino group) in close proximity imparts specific physical and chemical properties. wikipedia.org

The synthesis of aromatic amino alcohols can be achieved through various methods, including the reduction of corresponding amino ketones or amino acids. wikipedia.org In the case of this compound, its synthesis can be accomplished using methods such as catalysis with ruthenium-based catalysts. biosynth.com

The chemistry of aromatic amino alcohols is rich and varied. They serve as precursors to a wide range of heterocyclic compounds, which are integral to many pharmaceutical and agrochemical products. rsc.org The interplay between the amino and alcohol functionalities can be exploited to achieve regioselective and stereoselective transformations, which are crucial in the synthesis of chiral drugs. organic-chemistry.orgdiva-portal.org The study of compounds like this compound contributes to the broader understanding of the reactivity and potential applications of this important class of molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-amino-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDGPJDWJIFUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399730 | |

| Record name | (2-amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37585-16-3 | |

| Record name | (2-amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-4-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2 Amino 4 Chlorophenyl Methanol

Reported Synthetic Routes

The synthesis of (2-Amino-4-chlorophenyl)methanol can be approached through various chemical transformations. The most common strategies involve the preparation of a suitable precursor molecule, which is then converted to the final product via reduction.

Precursor-Based Synthesis

The synthesis of this compound often begins with commercially available or readily synthesized precursors. Key starting materials include substituted nitroaromatics and benzoic acid derivatives.

A common strategy involves the use of nitro-substituted precursors, which can be subsequently reduced to the corresponding amine. For instance, a related compound, 2-amino-4-chlorophenol (B47367), can be prepared from 4-chloro-2-nitrophenol (B165678). This is achieved through reduction using finely powdered iron shavings in an acidic aqueous medium. The reaction is heated, and the nitro group is reduced to an amino group, yielding the product in high amounts after workup. prepchem.com A similar strategy could be envisioned for this compound, starting from a corresponding nitro-substituted benzyl (B1604629) alcohol.

Another important class of precursors is based on 2-amino-4-chlorobenzoic acid. This acid can be converted to its methyl ester, which then serves as a direct precursor for reduction to the target alcohol. The esterification of amino acids is a well-established procedure.

The synthesis of precursors can also start from simpler chlorinated aromatic compounds. For example, 2-amino-4-(4-chlorophenoxy)-1-nitrobenzene (B8492026) is synthesized from the reaction of 2-amino-4-chloro-1-nitrobenzene with p-chlorophenol in the presence of sodium hydride in dimethylformamide.

Reduction Strategies

The final and crucial step in many synthetic routes to this compound is the reduction of a carbonyl or carboxylic acid derivative. The choice of reducing agent and reaction conditions is critical for achieving high yields and purity.

Reduction of Aldehydes

One of the most direct routes involves the reduction of 2-amino-4-chlorobenzaldehyde. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes to primary alcohols. sciencemadness.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The general mechanism involves the nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the alcohol. prepchem.com

Interactive Data Table: Reduction of Aldehydes to this compound

| Precursor | Reducing Agent | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| 2-Amino-4-chlorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | High (typical for this type of reduction) |

Reduction of Carboxylic Acid Esters

An alternative and widely used strategy is the reduction of a methyl ester of 2-amino-4-chlorobenzoic acid. For the reduction of esters to primary alcohols, a more powerful reducing agent than sodium borohydride is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. ucl.ac.uk The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The process involves the addition of two equivalents of hydride to the ester, leading to the formation of the primary alcohol after an acidic workup. ucl.ac.uk

Interactive Data Table: Reduction of Carboxylic Acid Esters to this compound

| Precursor | Reducing Agent | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Methyl 2-amino-4-chlorobenzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | High (typical for this type of reduction) |

Catalytic Hydrogenation

Catalytic hydrogenation represents another important reduction strategy. Ruthenium-based catalysts have been reported for the synthesis of this compound. These catalysts are noted for their efficiency and can operate under relatively mild conditions. Catalytic hydrogenation can be employed for the reduction of a nitro group in a precursor molecule or for the reduction of an aldehyde or ketone functionality. For example, the catalytic hydrogenation of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol has been described using iron in hydrochloric acid. prepchem.com A similar approach could be applied to a nitro-substituted benzyl alcohol precursor.

Reactivity and Derivatization of 2 Amino 4 Chlorophenyl Methanol

Reactions at the Amino Group

The primary amino group in (2-Amino-4-chlorophenyl)methanol is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions.

Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides under basic conditions to form the corresponding amides. libretexts.orggoogle.com For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) yields N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide. This transformation is fundamental in protecting the amino group during subsequent reactions or for introducing specific functionalities into the molecule. The efficiency of N-acylation can be influenced by the choice of acylating agent and reaction conditions. google.com

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination or by using specific alkylating agents under carefully controlled conditions. For example, in the synthesis of certain complex molecules, the primary amino group can be alkylated with reagents like methyl iodide or benzyl (B1604629) bromide in the presence of a base. nih.govacs.orgacs.org

Diazotization: The primary aromatic amine functionality allows for diazotization reactions upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.org The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents onto the aromatic ring.

Reactions at the Hydroxyl Group

The primary hydroxyl group of this compound is susceptible to oxidation and esterification reactions.

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. biosynth.com The choice of oxidizing agent determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of 2-amino-4-chlorobenzaldehyde, a key intermediate in the synthesis of various heterocyclic compounds. The oxidation of this compound can produce hydrogen peroxide as an oxidant, which can reduce the need for other oxidizing agents in the reaction. biosynth.com

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically under acidic catalysis. libretexts.org This reaction allows for the introduction of various ester functionalities, which can modify the molecule's properties or serve as protecting groups.

Reactions Involving the Chlorophenyl Moiety

The chlorine atom on the phenyl ring is generally less reactive towards nucleophilic substitution compared to the amino and hydroxyl groups. However, under specific conditions, such as those employed in certain cross-coupling reactions, the chloro group can be replaced. Palladium-catalyzed cross-coupling reactions, for example, could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at this position, although this is a less commonly reported transformation for this specific molecule. The electronic properties of the chlorophenyl ring also influence the reactivity of the other functional groups.

Formation of Complex Molecular Architectures

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide array of complex molecular architectures, most notably benzodiazepines and quinazolines. nih.govresearchgate.netnih.govgoogle.com

Benzodiazepines: This compound is a key starting material in the synthesis of certain 1,4-benzodiazepines. The synthesis often involves a multi-step sequence where both the amino and hydroxyl groups participate in the formation of the seven-membered diazepine (B8756704) ring. For example, it can be a precursor to the synthesis of diazepam, where the initial steps involve reactions at the amino and hydroxyl groups to build the core benzodiazepine (B76468) structure. stackexchange.comechemi.com

Quinazolines: this compound is extensively used in the synthesis of quinazoline (B50416) derivatives. nih.gov One common strategy involves the condensation of the amino alcohol with an aldehyde or a nitrile. For instance, a copper-catalyzed one-pot tandem reaction of (2-aminophenyl)methanols with aldehydes and ceric ammonium (B1175870) nitrate (B79036) can afford functionalized quinazolines in good yields. nih.gov Another approach involves a manganese-catalyzed dehydrogenative coupling with primary amides. nih.gov These methods highlight the utility of this compound in constructing the quinazoline scaffold, which is a common motif in many biologically active compounds. ijirset.comnih.govresearchgate.net

Other Heterocycles: Beyond benzodiazepines and quinazolines, the reactivity of this compound allows for its use in the synthesis of other heterocyclic systems. For example, through a sequence of reactions, it can be converted into precursors for thiazole (B1198619) and oxadiazole derivatives. nih.govnih.gov Intramolecular cyclization reactions, often following initial modifications of the amino and hydroxyl groups, can lead to the formation of various fused heterocyclic systems. nih.govacs.orgacs.org

Interactive Data Table: Reactions of this compound

| Reaction Type | Functional Group | Reagents and Conditions | Product Type |

| Acylation | Amino Group | Acid chlorides, Anhydrides, Base | Amides |

| Alkylation | Amino Group | Alkyl halides, Base | Alkylamines |

| Diazotization | Amino Group | Nitrous Acid (NaNO₂, Acid) | Diazonium Salts |

| Oxidation | Hydroxyl Group | Oxidizing Agents | Aldehydes, Carboxylic Acids |

| Esterification | Hydroxyl Group | Carboxylic Acids, Acid Catalysis | Esters |

| Cyclization | Amino & Hydroxyl | Aldehydes, Nitriles, Amides | Benzodiazepines, Quinazolines |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for (2-Amino-4-chlorophenyl)methanol are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of structurally related compounds, such as other substituted aminobenzyl alcohols and chlorophenyl derivatives. amanote.comrsc.orgorganicchemistrydata.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) alcohol group, the hydroxyl proton, and the amine protons. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns dictated by their substitution on the benzene (B151609) ring. The methylene protons adjacent to the hydroxyl group are expected to resonate as a singlet around 4.5 ppm. The hydroxyl and amine protons will likely appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The aromatic carbons will produce a series of signals in the 115-150 ppm range. The carbon bearing the chlorine atom will be shifted downfield, while the carbon attached to the amino group will be shifted upfield. The benzylic carbon (CH₂OH) is anticipated to appear around 60-65 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| CH₂OH | ~4.5 | ~62 |

| OH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

| C-NH₂ | - | ~147 |

| C-Cl | - | ~125 |

| C-CH₂OH | - | ~128 |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. illinois.edusigmaaldrich.commdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its functional groups. mdpi.comthermofisher.com

The O-H stretching vibration of the alcohol group will appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group will be visible as two sharp peaks in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-Cl stretch is anticipated in the fingerprint region, typically around 700-800 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Amine (N-H) | Stretching | 3300 - 3500 (two peaks) |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Benzyl (C-O) | Stretching | 1000 - 1260 |

| Chloro-aromatic (C-Cl) | Stretching | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. The molecular weight of this compound is 157.60 g/mol . nih.govbiosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157.

The fragmentation of this compound is expected to follow pathways characteristic of benzyl alcohols and anilines. libretexts.orgnih.gov Common fragmentation patterns would include the loss of a hydrogen atom to form the [M-1]⁺ ion, and the loss of a hydroxyl radical to give the [M-17]⁺ ion. Alpha-cleavage next to the amino group could lead to the loss of CH₂OH, resulting in a fragment at m/z 126. Another likely fragmentation is the loss of a chlorine atom, giving the [M-35]⁺ ion.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 157/159 | [C₇H₈ClNO]⁺ | Molecular Ion (with ³⁷Cl isotope) |

| 140 | [C₇H₇ClN]⁺ | Loss of OH |

| 126 | [C₆H₅ClN]⁺ | Loss of CH₂OH |

| 122 | [C₇H₈NO]⁺ | Loss of Cl |

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structure of a crystalline solid. While a specific SCXRD study for this compound has not been reported, analysis of closely related structures, such as other substituted chlorophenyl derivatives, allows for a reasonable prediction of its crystallographic parameters. nih.govresearchgate.netmdpi.comresearchgate.net

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would likely be dominated by intermolecular hydrogen bonding interactions involving the amino and hydroxyl groups, forming a stable three-dimensional network. The C-Cl bond length and the geometry of the benzene ring are expected to be within the typical ranges for such compounds.

Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Interactions | Intermolecular N-H···O and O-H···N hydrogen bonds |

Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and intermolecular interactions through Hirshfeld surface analysis.

DFT studies on compounds structurally related to (2-Amino-4-chlorophenyl)methanol reveal key molecular characteristics. For instance, research on a pyran derivative, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, utilized the B3LYP/6-311G(d,p) method to investigate its frontier orbitals and electrostatic potential. nih.gov Such analyses help identify the most probable sites for electrophilic and nucleophilic attacks, providing clues about the molecule's reactivity.

A significant application of DFT in this context is Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can decompose the complex network of interactions into constituent atom-atom contacts. Studies on various aminophenyl and chlorophenyl derivatives consistently highlight the importance of hydrogen bonding and other weak interactions in stabilizing the crystal packing. nih.goviucr.orgnih.goviucr.org For example, in one tetrahydropyridine (B1245486) derivative, H···H contacts accounted for 47.1% of all interactions, followed by C···H/H···C (20.9%), O···H/H···O (15.3%), and N···H/H···N (11.4%). iucr.orgiucr.orgresearchgate.net Similar analyses on a bromophenyl derivative showed H···H (37.9%), C···H/H···C (18.4%), and significant Br···H/H···Br (13.3%) contacts, demonstrating how different substituents influence crystal packing. nih.gov

These findings are critical for understanding the solid-state properties of a compound and can inform the design of crystalline materials with desired characteristics.

| Interaction Type | Compound A (%) (Aminophenyl Derivative) iucr.orgiucr.orgresearchgate.net | Compound B (%) (Bromophenyl Derivative) nih.gov | Compound C (%) (Chlorophenyl Derivative) nih.gov |

|---|---|---|---|

| H···H | 47.1 | 37.9 | 29.2 |

| C···H/H···C | 20.9 | 18.4 | 24.6 |

| O···H/H···O | 15.3 | 10.0 | 10.6 |

| N···H/H···N | 11.4 | 11.5 | 13.6 |

| Halogen···H/H···Halogen | - | 13.3 (Br···H) | 12.9 (Cl···H) |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. This is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. For example, in a study of new morpholine-benzimidazole-oxadiazole derivatives designed as anticancer agents, docking was used to investigate their interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgacs.org The results showed that a compound featuring a dichlorinated phenyl ring (compound 5h) exhibited potent inhibition, which was attributed to its strong binding affinity within the ATP-binding pocket of the receptor. acs.orgacs.org Structural analysis revealed that the chlorine atoms were crucial for enhancing this binding. acs.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key interactions, such as hydrogen bonds. In the study of VEGFR-2 inhibitors, MD simulations confirmed that the most promising compounds remained stably bound within the active site throughout the simulation period, reinforcing their potential as effective inhibitors. acs.orgacs.org Similarly, docking studies of imidazothiadiazole derivatives against TGF-β type I receptor kinase showed that the most potent compounds formed strong hydrogen bonds and hydrophobic interactions within the active site. nih.gov

These computational workflows allow researchers to build a detailed hypothesis of a compound's mechanism of action at the molecular level, guiding further experimental validation.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50, µM) |

|---|---|---|---|---|

| Compound 5h (di-chlorophenyl derivative) | VEGFR-2 | -9.1 | Cys919, Asp1046, Glu885 | 0.049 acs.orgacs.org |

| Compound 5j (chloro-fluorophenyl derivative) | VEGFR-2 | -8.9 | Cys919, Asp1046, Glu885 | 0.098 acs.org |

| Compound 7g | TGF-β Receptor Kinase I | -7.5 | Lys232, Ser280, Asp351 | 0.79 nih.gov |

常见问题

Q. What are the standard synthetic routes for (2-Amino-4-chlorophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reduction of its nitro precursor, (2-Nitro-4-chlorophenyl)methanol , using sodium borohydride (NaBH₄) in methanol at 0–25°C. Alternatively, catalytic hydrogenation with H₂ and Pd/C (5–10% loading) in ethanol under ambient pressure achieves higher selectivity (≥85% yield). Key variables include pH control (neutral to slightly acidic) to prevent side reactions and temperature modulation to minimize over-reduction. Impurities like residual nitro compounds or dechlorinated byproducts are monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can impurities in this compound be identified and removed during purification?

Methodological Answer: Common impurities include heavy metals (e.g., Pd residues from hydrogenation), unreacted nitro precursors, and chlorinated byproducts. Purification involves:

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate polar impurities.

- Recrystallization : Using ethanol/water (1:1) at −20°C to isolate crystalline product.

- ICP-MS Analysis : Quantifies heavy metal content (e.g., Pd < 10 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (ECHA hazard class Xi).

- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust).

- Waste Disposal : Neutralize with 5% acetic acid before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do spectroscopic techniques (NMR, IR, Raman) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H NMR : Distinct signals for the hydroxymethyl group (δ 4.5–5.0 ppm, broad singlet) and aromatic protons (δ 6.8–7.2 ppm, doublets for para-substitution).

- Raman Spectroscopy : Peaks at 1590 cm⁻¹ (C=C aromatic stretch) and 750 cm⁻¹ (C-Cl stretch) confirm substitution patterns.

- IR : O-H stretch at 3300–3500 cm⁻¹ (broad) and N-H bend at 1600 cm⁻¹ .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?

Methodological Answer:

- Oxidation : The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media (H₂SO₄/H₂O, 80°C), forming (2-Amino-4-chlorophenyl)acetic acid via a radical intermediate.

- Substitution : The amino group undergoes nucleophilic acylation with acetyl chloride (pyridine catalyst, 0°C) to yield N-acetyl derivatives . DFT studies suggest the amino group’s lone pair facilitates electrophilic attack .

Q. How can computational modeling (DFT, MD) predict the stability of this compound under varying pH and temperature?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess bond dissociation energies (e.g., C-Cl bond stability at pH 7–9).

- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous solutions (25–60°C) to identify hydrolysis-prone sites (e.g., hydroxymethyl group at >40°C) .

Q. What experimental designs are recommended for reconciling contradictory toxicity data in dermal exposure studies?

Methodological Answer:

- 28-Day Dermal Toxicity Assay : Apply 0.5–2.0 mg/kg/day doses in murine models, with histopathology on days 7, 14, 21, and 28.

- Control Groups : Include vehicle (DMSO) and reference compounds (e.g., 4-Amino-2-hydroxytoluene) to benchmark hepatotoxicity.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to resolve discrepancies in reported LD₅₀ values .

Q. How does the compound’s electronic structure influence its catalytic applications in cross-coupling reactions?

Methodological Answer: The electron-rich amino group enhances metal coordination in Pd-catalyzed Suzuki couplings. For example, This compound acts as a ligand in aryl halide cross-couplings, achieving turnover numbers (TON) >1,000 due to its chelating ability. XPS data confirm Pd⁰ ↔ Pd²⁺ redox cycling facilitated by the amino-hydroxyl motif .

Methodological Notes

- Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) is optimal for quantifying purity (>98%).

- Spectral Libraries : Cross-reference with NICODOM Raman Library (NDR6997 for phenyl ether analogs) .

- Regulatory Compliance : Adhere to ECHA and IARC guidelines for carcinogenicity screening (Group 3 classification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。